2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4OS2/c1-13-11-29-20(25-13)26-19(28)12-30-21-24-10-18(14-7-8-16(22)17(23)9-14)27(21)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDQKJGVAZHUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activities, including antimicrobial, antifungal, and anticancer properties, and explores relevant research findings.
Structural Features
This compound features:
- Imidazole Ring : Known for its role in enzyme inhibition and receptor interactions.
- Thiazole Moiety : Implicated in various biological activities, enhancing the compound's versatility.
- Dichlorophenyl Group : Contributes to lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The biological activity of this specific compound is under active investigation, particularly for its potential in:
- Antimicrobial Action : Similar imidazole derivatives have shown efficacy against various pathogens.
- Anticancer Properties : Studies suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms.
Antimicrobial Activity
Research has demonstrated the potential of imidazole derivatives to act against bacterial and fungal strains. For instance, compounds structurally related to 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been shown to possess:
- Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 8 µg/mL against various bacterial strains, indicating strong antimicrobial properties .
Anticancer Activity
In vitro studies on related compounds have indicated that they can inhibit cancer cell growth. For example:
- IC50 Values : Some imidazole derivatives reported IC50 values of around 10 µM against breast cancer cell lines, suggesting potential for further development .
Study 1: Anticancer Efficacy
A study investigated the effects of imidazole derivatives on human cancer cell lines. The results showed that:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| Compound B | HeLa (cervical cancer) | 15 | Cell cycle arrest |
The above findings highlight the promising anticancer activity of related compounds .
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of thiazole-containing compounds:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 4 |
| Compound D | S. aureus | 2 |
These results support the potential use of thiazole derivatives in treating bacterial infections .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Binding : It may bind to specific receptors involved in disease pathways, modulating their function.
- Cellular Uptake : Enhanced lipophilicity due to the dichlorophenyl group may facilitate better cellular uptake.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the Imidazole Ring : Through condensation reactions involving suitable precursors.
- Thioether Formation : Utilizing thiol reagents to introduce the thio group.
- Acetamide Formation : The final step involves acylation to introduce the acetamide functional group.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. These synthetic routes can be optimized for yield and purity, minimizing environmental impact.
The biological activity of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has been explored in various studies:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains, making them candidates for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
The imidazole ring is known to interact with various biological macromolecules, suggesting potential anticancer properties. Studies have indicated that similar compounds can inhibit vital enzymes associated with cancer cell proliferation.
Antitubercular Activity
In vitro evaluations have demonstrated that derivatives of this compound possess antitubercular activity against Mycobacterium tuberculosis. Active compounds were further tested in vivo using mouse models, showing promise as therapeutic agents.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- Antimicrobial and Anticancer Evaluation : A study on derivatives of imidazole-thioacetamides demonstrated significant antimicrobial and anticancer activities. The synthesized derivatives were assessed for their efficacy against Mycobacterium tuberculosis and various cancer cell lines .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds could act as enzyme inhibitors, particularly targeting thymidylate synthase, crucial for DNA synthesis in cancer cells .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to biological targets, enhancing the understanding of their pharmacological profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Thiazole Substituents
Compounds 9a–9e from exhibit structural parallels to the target compound, featuring benzimidazole-triazole-thiazole acetamide frameworks. Key differences lie in the aryl groups on the thiazole ring (e.g., 4-fluorophenyl in 9b , 4-bromophenyl in 9c ). These substitutions impact electronic properties and steric bulk, as evidenced by variations in melting points (9a : 168–170°C; 9c : 182–184°C) and docking affinities. For instance, 9c (4-bromophenyl) showed enhanced binding in molecular docking studies compared to 9a (phenyl), suggesting halogenation improves target interaction .
Fluorophenyl and Methoxyphenyl Derivatives
Compound 9 (), 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, replaces the dichlorophenyl group with a 4-fluorophenyl moiety and introduces a methoxyphenyl on the imidazole. The electron-withdrawing fluorine and electron-donating methoxy groups alter lipophilicity (clogP ≈ 3.5 vs.
Simpler Acetamide-Thiazole Derivatives
The structurally simpler 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () lacks the imidazole-thio bridge but retains the dichlorophenyl-acetamide-thiazole motif. Crystallographic analysis reveals an R₂²(8) hydrogen-bonding dimer, stabilizing the lattice. In contrast, the target compound’s imidazole-thio group likely disrupts this motif, reducing crystallinity but enhancing solubility .
Triazine and Pyrazole-Based Analogs
Compounds from and , such as 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide, diverge significantly by replacing imidazole with triazine or pyrazole cores. These changes reduce planarity and alter binding modes, as seen in QSAR models prioritizing sulfonamide and triazine interactions .
Data Tables
Research Findings
- Synthesis Challenges : The target compound’s imidazole-thio bridge requires precise coupling conditions (e.g., K₂CO₃ in DMF for thioether formation), contrasting with triazole-linked analogs () needing Cu-catalyzed azide-alkyne cycloaddition .
- Bioactivity Trends : Halogenation (Cl, Br) correlates with improved binding affinities, as seen in 9c () and the target compound’s dichlorophenyl group. Methoxy groups () may enhance solubility but reduce target engagement .
- Crystallography : The absence of the imidazole-thio group in ’s compound allows for stable hydrogen-bonded dimers, whereas bulkier analogs (e.g., target compound) exhibit less predictable packing .
Q & A
Q. Key challenges :
- Avoiding oxidation of the thioether group during synthesis (use inert atmospheres like nitrogen) .
- Optimizing reaction time and temperature to minimize side products .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Structural confirmation : Use H/C NMR to verify aromatic protons (δ 7.1–8.3 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Purity assessment : HPLC with C18 columns (≥95% purity threshold) and mass spectrometry (MW calc. 456.0 g/mol) .
- Crystallinity : X-ray diffraction for solid-state structure, though crystallization may require DMF/ethyl acetate mixtures .
Advanced: How can researchers optimize synthetic routes to improve yield and scalability?
Answer:
- Catalyst screening : Replace traditional bases (KCO) with phase-transfer catalysts to enhance reaction efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for imidazole ring formation, switching to ethanol for thioether coupling to reduce side reactions .
- Scalable purification : Transition from column chromatography to recrystallization in ethanol/water (yield increases from 60% to 78%) .
Q. Data-driven example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| KCO, DMF | 65 | 92 |
| Phase-transfer catalyst, EtOH | 78 | 95 |
Advanced: How should researchers address contradictions in bioactivity data across structural analogs?
Answer:
- Substituent analysis : Compare IC values of analogs to identify critical groups. For example, 3,4-dichlorophenyl improves enzyme inhibition over 4-chlorophenyl (IC 1.61 vs. >1000 µg/mL) .
- Molecular docking : Use software like AutoDock to model interactions (e.g., π–π stacking of dichlorophenyl with hydrophobic enzyme pockets) .
- Validate hypotheses : Synthesize targeted analogs (e.g., replacing thiazole with thiadiazole) and retest activity .
Q. Example SAR table :
| Compound Substituent | IC (µg/mL) | Target Enzyme |
|---|---|---|
| 3,4-Dichlorophenyl, thiazole | 1.61 | COX-2 |
| 4-Chlorophenyl, thiazole | >1000 | COX-2 |
| 3,4-Dichlorophenyl, thiadiazole | 5.92 | COX-2 |
Advanced: What methodological frameworks are recommended for structure-activity relationship (SAR) studies?
Answer:
- Systematic substitution : Synthesize derivatives with incremental changes (e.g., halogens, methyl groups) and test against key targets (e.g., kinases, COX-2) .
- Pharmacophore mapping : Identify essential moieties (e.g., imidazole-thioether for hydrogen bonding) using QSAR models .
- Data integration : Cross-reference bioactivity with computational predictions (e.g., LogP, polar surface area) to prioritize analogs .
Basic: What initial biological screening strategies are appropriate for this compound?
Answer:
- Enzyme inhibition assays : Test against COX-1/2, cytochrome P450 isoforms (IC determination) .
- Receptor binding : Radioligand assays for GPCRs (e.g., serotonin receptors) due to structural similarity to known ligands .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Binding assays : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., KD values) .
- Knockdown models : CRISPR/Cas9 gene editing to silence putative targets (e.g., COX-2) and assess activity loss .
- Metabolic profiling : LC-MS to identify metabolites in hepatic microsomes, revealing stability and detox pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
